REACTION_CXSMILES
|
C([Cl:4])(=O)C.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[N:16]([CH2:17][CH:18]([CH3:20])[CH3:19])[CH:15]=[N:14][C:13]=1[C:21]#[N:22]>C(O)C>[ClH:4].[CH3:20][CH:18]([CH3:19])[CH2:17][N:16]1[C:12]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=[C:21]([NH2:22])[C:13]=2[N:14]=[CH:15]1 |f:3.4|
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C1=C(N=CN1CC(C)C)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
by concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining liquid was decanted away from the solid, which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether (2×2 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at room temperature
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CN1C=NC=2C(=NC=3C=CC=CC3C21)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |